1-(Phenylthio)propan-2-amine hydrochloride
Description
Overview of Phenylthioamine Derivatives in Contemporary Organic and Medicinal Chemistry Research
Phenylthioamine derivatives are a class of organic compounds that have garnered interest in various fields of chemical research, particularly in the development of new bioactive molecules. These compounds are characterized by the presence of a phenyl ring attached to a sulfur atom (thioether), which is in turn linked to an amine-containing alkyl chain.
Recent research has highlighted the potential of phenylthioamine derivatives in the development of novel fungicides. For instance, a study focused on the synthesis and fungicidal activity of new amino acid derivatives incorporating a substituted 1-(phenylthio)propan-2-amine moiety demonstrated significant efficacy against Phytophthora capsici, a destructive plant pathogen. dntb.gov.uaresearchgate.net In this research, various derivatives were synthesized and tested, with some compounds exhibiting remarkably high activities, suggesting that these molecules could serve as lead compounds for the development of new agricultural fungicides. dntb.gov.ua The structure-activity relationship (SAR) studies in this research indicated that the nature and position of substituents on the phenyl ring play a crucial role in the observed biological activity. researchgate.net
The following table summarizes some of the key findings from this study:
| Compound ID | Substituent on Phenyl Ring | EC50 (µg/mL) against P. capsici |
| 5c | 4-fluoro | 0.43 |
| 5g | 3,4-dimethoxy | 0.49 |
| 5h | 4-(ethynyloxy) | 0.15 |
| 5o | 4-(ethynyloxy) | 0.31 |
This data underscores the potential of the phenylthioamine scaffold as a versatile platform for the design of new biologically active agents.
Historical Development and Synthetic Utility of Propane-2-amine Scaffolds
The propane-2-amine, or isopropylamine (B41738), scaffold is a fundamental building block in organic synthesis. Historically, the synthesis of primary amines has been a central theme in organic chemistry. Early methods for the preparation of amines include the Hofmann rearrangement , which converts an amide to a primary amine with one fewer carbon atom, and the Gabriel synthesis , a method that allows for the synthesis of primary amines from alkyl halides, avoiding overalkylation. masterorganicchemistry.com Another classical method is the Leuckart reaction , which produces amines from ketones or aldehydes using ammonium (B1175870) formate (B1220265) or formamide. mdpi.comwikipedia.org This reaction is a form of reductive amination. mdpi.com
Modern synthetic chemistry has introduced more efficient and selective methods for the preparation of propane-2-amine and its derivatives. Reductive amination is a widely used technique that involves the reaction of a ketone (in this case, acetone) with ammonia (B1221849) in the presence of a reducing agent. wikipedia.orgyoutube.com This method is highly versatile and can be used to synthesize a wide range of primary, secondary, and tertiary amines.
Industrially, isopropylamine is often produced by the reaction of isopropyl alcohol with ammonia in the presence of a catalyst. wikipedia.org Another industrial method involves the reaction of acetone (B3395972) with hydrogen and ammonia over a copper-nickel-white clay catalyst. whamine.com
The synthetic utility of the propane-2-amine scaffold is extensive. It serves as a key intermediate in the production of numerous agrochemicals, pharmaceuticals, and other specialty chemicals. wikipedia.orgwhamine.com For example, it is a building block for various herbicides. wikipedia.org In medicinal chemistry, the propane-2-amine moiety is found in a variety of drug molecules. Furthermore, enzymatic methods using transaminases have been developed for the stereoselective synthesis of chiral amines, with 2-aminopropane serving as an effective amine donor. google.com
Significance of the Thioether Functionality in Molecular Design and Reactivity
The thioether functionality, a sulfur atom bonded to two organic groups, is a critical component in the design of new molecules, particularly in medicinal chemistry. mdpi.com Sulfur-containing functional groups are present in a significant number of therapeutic compounds and natural products. mdpi.com The thioether group, in particular, offers a unique combination of properties that make it a valuable tool for molecular design.
One of the key features of the thioether group is its ability to influence the electronic and steric properties of a molecule. The sulfur atom is larger and less electronegative than oxygen, which can lead to different bond angles and lengths, as well as altered reactivity. Thioethers are also known to participate in various non-covalent interactions, which can be important for the binding of a molecule to its biological target.
In drug design, the thioether linkage is often used to connect different parts of a molecule, acting as a flexible and stable linker. google.com The presence of a thioether can also impact the pharmacokinetic properties of a drug, such as its absorption, distribution, metabolism, and excretion. For instance, the sulfur atom in a thioether can be oxidized in the body to a sulfoxide (B87167) or a sulfone, which can alter the polarity and solubility of the compound. mdpi.com
The reactivity of the thioether group can also be exploited in various chemical transformations. For example, the sulfur atom can be selectively oxidized, or the carbon-sulfur bonds can be cleaved under specific conditions. This reactivity allows for the further functionalization of molecules containing a thioether moiety.
Relevance of the Hydrohalide Salt Form in Academic Investigations
In academic and industrial research, organic amines are frequently converted to their hydrohalide salts, most commonly the hydrochloride salt. ntnu.no This practice is driven by several key advantages that the salt form offers over the free base.
One of the primary reasons for forming a hydrohalide salt is to improve the solubility of the compound in polar solvents, particularly water. ntnu.no Many organic amines have limited aqueous solubility, which can be a significant challenge in various experimental settings, including biological assays and purification processes. The salt form is ionic and therefore generally more soluble in water and other polar protic solvents.
Another important aspect is the stability of the compound. Amine free bases can be susceptible to degradation, for example, through oxidation. The hydrochloride salt is often a more stable, crystalline solid that is easier to handle, weigh, and store over extended periods. ntnu.no
The formation of a hydrochloride salt can also facilitate the purification of the compound. The crystalline nature of many amine hydrochlorides allows for purification by recrystallization, a technique that can effectively remove impurities.
From a spectroscopic perspective, the formation of a hydrohalide salt leads to characteristic changes in the infrared (IR) spectrum. The N-H stretching vibrations of the resulting ammonium ion (R-NH3+) appear at different frequencies compared to the N-H stretches of the free amine, providing a clear indication of salt formation. researchgate.netgoogle.com
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C9H14ClNS |
|---|---|
Molecular Weight |
203.73 g/mol |
IUPAC Name |
1-phenylsulfanylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C9H13NS.ClH/c1-8(10)7-11-9-5-3-2-4-6-9;/h2-6,8H,7,10H2,1H3;1H |
InChI Key |
VOPKQTUUTACBSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CSC1=CC=CC=C1)N.Cl |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies for 1 Phenylthio Propan 2 Amine Hydrochloride and Its Derivatives
Stereoselective Synthesis Approaches
The demand for enantiomerically pure amines has driven the development of various stereoselective synthetic strategies. These methods aim to control the formation of the chiral center at the C-2 position of the propane (B168953) chain.
A key precursor for the synthesis of 1-(Phenylthio)propan-2-amine is the prochiral ketone, 1-(Phenylthio)propan-2-one. The asymmetric reduction of this ketone is a direct and effective strategy to establish the desired stereocenter. This can be achieved using chiral reducing agents or catalytic asymmetric reduction methods.
One common approach involves the use of chiral borane (B79455) reagents. For instance, the Midland Alpine borane reduction, which utilizes a chiral organoborane derived from α-pinene, has been effective for the enantioselective reduction of various prochiral ketones. wikipedia.org Another powerful method is the Corey-Bakshi-Shibata (CBS) reduction, which employs an oxazaborolidine catalyst to facilitate the enantioselective reduction of ketones with borane. youtube.com These methods offer high enantioselectivities for a range of substrates, and the predictability of the stereochemical outcome is a significant advantage. The choice of the chiral ligand or auxiliary is critical in directing the hydride attack to a specific face of the ketone, thereby yielding either the (R)- or (S)-alcohol, which can then be converted to the corresponding amine.
Table 1: Chiral Reducing Agents for Asymmetric Ketone Reduction
| Chiral Reagent/Catalyst | Description | Typical Reductant |
| Alpine Borane | Chiral organoborane derived from α-pinene. | Itself (transfer hydrogenation) |
| DIP-Chloride | Diisopinocampheylchloroborane, derived from α-pinene. | Itself (transfer hydrogenation) |
| CBS Catalysts (Oxazaborolidines) | Chiral catalysts derived from proline or other amino alcohols. youtube.com | Borane (BH₃) or catecholborane. wikipedia.org |
| Chiral Ruthenium Catalysts | Complexes of ruthenium with chiral ligands like BINAP. | H₂, Isopropanol (transfer hydrogenation). wikipedia.org |
Biocatalysis has emerged as a powerful and green alternative for the synthesis of chiral amines, offering high enantioselectivity and mild reaction conditions. chemscene.com
Transaminases (TAs), particularly ω-transaminases, are enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor. rsc.org This process can be used for the asymmetric synthesis of chiral amines from prochiral ketones. For the synthesis of 1-(Phenylthio)propan-2-amine, 1-(Phenylthio)propan-2-one can be used as the substrate. The reaction requires a suitable amino donor, such as isopropylamine (B41738) or alanine, and the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor. rsc.org
Recent studies have demonstrated the successful application of immobilized whole-cell biocatalysts with (R)-transaminase activity for the synthesis of (R)-1-phenylpropan-2-amine derivatives from their corresponding prochiral ketones with high conversion rates (up to 88-89%) and excellent enantiomeric excess (>99% ee). mdpi.comvulcanchem.comgoogle.com The use of immobilized enzymes facilitates their recovery and reuse, making the process more economically viable.
Table 2: Transaminase-Mediated Synthesis of Chiral Amines
| Enzyme Type | Reaction Type | Substrate | Product | Key Features |
| ω-Transaminase | Asymmetric Synthesis | Prochiral Ketone | Chiral Amine | High enantioselectivity, mild conditions, uses PLP cofactor. rsc.org |
| ω-Transaminase | Kinetic Resolution | Racemic Amine | Enantioenriched Amine & Ketone | Separation of enantiomers, maximum 50% yield of one enantiomer. |
Kinetic resolution is a method to separate enantiomers from a racemic mixture by the preferential reaction of one enantiomer with a chiral catalyst or reagent. However, the maximum theoretical yield for the desired enantiomer is 50%. Dynamic kinetic resolution (DKR) overcomes this limitation by combining the kinetic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. wikipedia.org
In the context of 1-(Phenylthio)propan-2-amine, a DKR process would involve the selective acylation of one enantiomer of the racemic amine using a lipase (B570770), such as Candida antarctica lipase B (CALB), coupled with a racemization catalyst that continuously converts the unreacted enantiomer back into the racemic mixture. nih.gov Palladium nanocatalysts have been shown to be effective for the racemization of primary amines in these processes. researchgate.net This chemoenzymatic approach provides an efficient route to enantiomerically pure amides, which can then be hydrolyzed to the desired chiral amine. nih.govresearchgate.net
Asymmetric catalysis using chiral metal complexes or organocatalysts provides a versatile platform for the synthesis of chiral amines. These methods often involve the asymmetric hydrogenation or transfer hydrogenation of imines or enamines derived from the corresponding ketone. Chiral ligands, such as those based on BINAP or chiral diamines complexed with metals like ruthenium or rhodium, can effectively control the stereochemical outcome of the reduction.
Another significant approach in asymmetric synthesis is the use of chiral auxiliaries. For example, tert-butanesulfinamide has been widely used as a chiral auxiliary for the asymmetric synthesis of a broad range of amines. organic-chemistry.org The condensation of tert-butanesulfinamide with a ketone forms a chiral N-sulfinyl imine, which can then undergo diastereoselective reduction. Subsequent cleavage of the sulfinyl group yields the desired chiral primary amine with high enantiopurity.
Enzymatic and Biocatalytic Routes to Chiral Amines
Conventional Chemical Synthesis Pathways
Conventional methods for the synthesis of 1-(Phenylthio)propan-2-amine hydrochloride typically involve the formation of a racemic mixture, which then requires resolution to obtain the individual enantiomers.
One of the most common methods is reductive amination. This process involves the reaction of a ketone, in this case, 1-(Phenylthio)propan-2-one, with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, in the presence of a reducing agent. youtube.com Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. youtube.comacsgcipr.org The reaction proceeds through an intermediate imine, which is then reduced to the amine. The resulting product is a racemic mixture of 1-(Phenylthio)propan-2-amine.
Another classical method is the Leuckart reaction, which involves the reductive amination of ketones using formic acid or its derivatives, such as ammonium formate (B1220265) or formamide, as both the nitrogen source and the reducing agent. mdpi.comwikipedia.orglibretexts.org This one-pot reaction is typically carried out at elevated temperatures. wikipedia.org The reaction of 1-(Phenylthio)propan-2-one with ammonium formate would yield the corresponding formamide, which upon hydrolysis, gives the racemic amine.
The final step in these conventional syntheses is the formation of the hydrochloride salt, which is typically achieved by treating a solution of the free base amine with hydrochloric acid. The resulting salt is often a crystalline solid that is easier to handle and purify.
Reductive Amination Protocols for Amine Introduction
The introduction of the primary amine group in 1-(phenylthio)propan-2-amine is commonly achieved via the reductive amination of the corresponding ketone, 1-(phenylthio)propan-2-one. This transformation is a cornerstone of amine synthesis, involving the reaction of a ketone with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired amine.
A comparison of common reducing agents for this transformation is presented below.
| Reagent Class | Example(s) | Key Advantages | Key Disadvantages |
| Catalytic Hydrogenation | H₂ with Pd/C, PtO₂, or Raney Ni | High atom economy; clean reaction; environmentally friendly. | May be non-selective for molecules with other reducible functional groups; requires specialized pressure equipment. acsgcipr.org |
| Borohydride Reagents | Sodium Cyanoborohydride (NaBH₃CN) | Mild and selective for imines over ketones. youtube.com | Highly toxic due to potential release of hydrogen cyanide gas under acidic conditions. acsgcipr.org |
| Borohydride Reagents | Sodium Triacetoxyborohydride (STAB) | Mild, non-toxic, and effective for a wide range of substrates. | Lower hydride efficiency; less soluble in many organic solvents. acsgcipr.org |
| Amine-Borane Complexes | 2-Picoline Borane, 5-ethyl-2-methylpyridine (B142974) borane | Stable, high-yielding, and can be used in protic solvents; good for large-scale synthesis. acsgcipr.org | Off-gassing of hydrogen and potentially toxic diborane (B8814927) needs to be managed. acsgcipr.org |
Nucleophilic Substitution Reactions for Thioether Linkage Formation
The formation of the thioether bond in the 1-(phenylthio)propan-2-amine backbone is typically accomplished through a nucleophilic substitution reaction. vulcanchem.com This key step involves the reaction of a sulfur nucleophile, most commonly thiophenol in its thiolate form, with a three-carbon electrophile possessing a suitable leaving group.
A general and effective route involves the ring-opening of propylene (B89431) oxide by thiophenolate anion. The thiophenolate is generated by treating thiophenol with a base. This anion then attacks one of the carbon atoms of the epoxide ring, leading to the formation of 1-(phenylthio)propan-2-ol. Subsequent chemical steps are required to convert the secondary alcohol into the amine to complete the synthesis of the target molecule.
Alternatively, the thioether can be formed by reacting thiophenolate with a propyl halide, such as 1-bromo- or 1-chloropropan-2-one, followed by reductive amination as described previously. The choice of solvent and reaction conditions is crucial for maximizing the yield and minimizing side reactions. Thiophenols are generally strong nucleophiles, and their reactivity can be modulated by substituents on the aromatic ring. researchgate.net The S-arylation of various sulfur sources with aryl halides or diaryliodonium salts under copper catalysis represents another advanced method for forming the critical C-S bond. organic-chemistry.org
Multi-step Reaction Sequences for Functionalized Analogues
The synthesis of functionalized analogues of 1-(phenylthio)propan-2-amine often requires multi-step reaction sequences that allow for the precise installation of various substituents. researchgate.net These sequences provide the flexibility to modify both the phenyl ring of the thioether and the propyl-amine backbone.
For instance, a synthetic strategy might begin with a substituted thiophenol, which is then used to form the thioether linkage as described in section 2.2.2. This approach introduces functionality, such as fluoro, methoxy, or ethynyl (B1212043) groups, onto the phenyl ring from the start. tandfonline.com The resulting substituted 1-(phenylthio)propan-2-one intermediate can then undergo reductive amination to yield the corresponding functionalized amine. tandfonline.com This modular approach is highly effective for creating a library of related compounds for structure-activity relationship (SAR) studies. tandfonline.com
More complex analogues, such as those found in biologically active molecules, may involve several iterative steps of functional group manipulation, protection, and deprotection to build the final structure. researchgate.net
Synthesis of Functionalized Derivatives Incorporating the 1-(Phenylthio)propan-2-amine Moiety
Amino Acid Conjugation Strategies
A significant area of research involves the synthesis of amino acid conjugates of 1-(phenylthio)propan-2-amine to explore new chemical space, for example in the development of novel fungicides. tandfonline.com These derivatives are typically synthesized by forming an amide bond between the primary amine of the 1-(phenylthio)propan-2-amine moiety and the carboxylic acid of an amino acid.
The coupling reaction generally employs standard peptide coupling reagents. nih.gov A common strategy involves activating the carboxylic acid of an N-protected amino acid using a coupling agent like 2-(3H- vulcanchem.comtandfonline.comacs.orgtriazolo[4,5-b]pyridin-3-yl)-1,1,3,3-tetramethylisouronium hexafluorophosphate (B91526) (HATU) or a combination of N,N'-diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt). nih.gov This activated species then reacts with the amine of 1-(phenylthio)propan-2-amine (or a substituted analogue) to form the amide-linked conjugate. tandfonline.com The protecting group on the amino acid can then be removed if desired. Research has shown that conjugating various amino acids, such as L-valine and L-isoleucine, to substituted 1-(phenylthio)propan-2-amine cores can produce compounds with significant biological activity. tandfonline.com
The table below details several synthesized amino acid derivatives and their notable activity against Phytophthora capsici, a plant pathogen. tandfonline.com
| Compound ID | Substituted Core Moiety | Conjugated Amino Acid Derivative | EC₅₀ (μg/mL) |
| 5c | 1-((4-fluorophenyl)thio)propan-2-amine | Isopropyl ((2S)-...-carbamate (from L-Valine) | 0.43 |
| 5g | 1-((3,4-dimethoxyphenyl)thio)propan-2-amine | Isopropyl ((2S)-...-carbamate (from L-Valine) | 0.49 |
| 5h | 1-((4-(ethynyloxy)phenyl)thio)propan-2-amine | Isopropyl ((2S)-...-carbamate (from L-Valine) | 0.15 |
| 5o | 1-((4-(ethynyloxy)phenyl)thio)propan-2-amine | Isopropyl ((2S,3S)-...-carbamate (from L-Isoleucine) | 0.31 |
Synthesis of Chiral Ligands Featuring the Core Structure
The 1-phenylpropan-2-amine structural motif is a valuable building block for the synthesis of chiral ligands used in asymmetric catalysis. researchgate.net The development of enantiopure ligands is critical for controlling the stereochemical outcome of chemical reactions. Chiral phosphine (B1218219) ligands, in particular, are highly effective in a wide range of transition-metal-catalyzed asymmetric reactions due to their strong coordination to metal centers. nih.gov
The synthesis of such ligands requires an enantiomerically pure source of the amine. Asymmetric synthesis methods, such as the use of transaminase (TA) biocatalysts, can produce the (R)- or (S)-enantiomers of 1-(phenylthio)propan-2-amine from the prochiral ketone with high enantiomeric excess (>99% ee). rsc.org These chiral amines can then be elaborated into more complex ligand structures. For example, they can be used to form chiral Schiff bases or be incorporated into bidentate or polydentate ligand frameworks, such as those used in rhodium- or ruthenium-catalyzed asymmetric hydrogenations. nih.gov The design of these ligands often focuses on creating a rigid conformational structure to maximize enantioselectivity in catalytic processes. nih.gov
Iii. Stereochemical Investigations and Control
Enantiomeric Purity and Optical Activity Characterization
The enantiomeric purity of a sample of 1-(Phenylthio)propan-2-amine hydrochloride is a measure of the relative amounts of the (R)- and (S)-enantiomers. This is a critical parameter, as the biological activity often resides in only one of the enantiomers. The most common methods for determining enantiomeric purity include chiral High-Performance Liquid Chromatography (HPLC) and the measurement of optical rotation.
Chiral HPLC is a powerful analytical technique that utilizes a chiral stationary phase (CSP) to separate the enantiomers of a racemic mixture. The differential interaction of each enantiomer with the CSP leads to different retention times, allowing for their separation and quantification. yakhak.orgmdpi.comnih.govresearchgate.netjiangnan.edu.cn For analogous chiral amines, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven to be highly effective. yakhak.orgmdpi.com The enantiomeric excess (ee), a common measure of enantiomeric purity, can be calculated from the peak areas of the two enantiomers in the chromatogram.
Optical activity is the ability of a chiral molecule to rotate the plane of polarized light. The specific rotation, [α], is a characteristic physical property of a pure enantiomer. While specific optical rotation values for the enantiomers of this compound are not widely reported in publicly available literature, a hypothetical example based on related structures is presented in the table below. The magnitude of the specific rotation is dependent on the concentration of the sample, the path length of the light, the wavelength of the light used (typically the sodium D-line, 589 nm), and the temperature.
Table 1: Hypothetical Optical Activity Data for this compound Enantiomers
| Enantiomer | Specific Rotation [α]D (c=1, MeOH) | Enantiomeric Excess (ee) |
| (R)-1-(Phenylthio)propan-2-amine HCl | -35.5° | >99% |
| (S)-1-(Phenylthio)propan-2-amine HCl | +35.5° | >99% |
| Racemic 1-(Phenylthio)propan-2-amine HCl | 0° | 0% |
Note: The data in this table is hypothetical and serves as an illustrative example based on typical values for similar chiral amines.
Diastereoselectivity in Synthetic Transformations
When a chiral molecule like 1-(Phenylthio)propan-2-amine is reacted with another chiral reagent or a prochiral substrate in a way that creates a new stereocenter, the resulting products are diastereomers. Diastereoselectivity refers to the preferential formation of one diastereomer over another. The control of diastereoselectivity is a cornerstone of modern asymmetric synthesis.
For 1-(Phenylthio)propan-2-amine, a common transformation that introduces a new stereocenter is the N-acylation with a chiral carboxylic acid or its derivative. The steric and electronic properties of both the amine and the acylating agent will influence the transition state energies, leading to a preference for one diastereomeric product.
For instance, the reaction of racemic 1-(Phenylthio)propan-2-amine with an enantiopure chiral acylating agent, such as (R)-ibuprofen, would result in the formation of two diastereomeric amides: (R)-N-((R)-1-(phenylthio)propan-2-yl)ibuprofenamide and (S)-N-((R)-1-(phenylthio)propan-2-yl)ibuprofenamide. The ratio of these products, known as the diastereomeric ratio (dr), is a measure of the diastereoselectivity of the reaction.
Table 2: Illustrative Diastereomeric Ratios in the N-Acylation of Racemic 1-(Phenylthio)propan-2-amine with a Chiral Acylating Agent
| Chiral Acylating Agent | Diastereomeric Ratio (dr) | Major Diastereomer |
| (R)-Ibuprofen Chloride | 70:30 | (R,R)-amide |
| (S)-Naproxen Chloride | 75:25 | (S,S)-amide |
| (R)-Mandelic Acid (with coupling agent) | 65:35 | (R,R)-amide |
Note: The data in this table is hypothetical and illustrates the concept of diastereoselectivity in the context of the target molecule.
Configurational Stability and Chiral Integrity under Diverse Reaction Conditions
The configurational stability of a chiral center refers to its resistance to racemization or epimerization under various chemical conditions. For this compound, the chiral center is a stereogenic carbon atom bearing an amino group. Generally, such chiral centers are configurationally stable under a wide range of conditions.
However, extreme conditions, such as very high temperatures or strongly acidic or basic environments, could potentially lead to racemization. The presence of the thioether linkage might also influence the stability of the nearby chiral center, although significant electronic effects that would facilitate racemization are not immediately apparent.
The chiral integrity of this compound is expected to be maintained during typical synthetic transformations, such as salt formation, N-acylation, and N-alkylation, provided that the reaction conditions are not overly harsh. organic-chemistry.org For example, the conversion of the free base to the hydrochloride salt by treatment with hydrochloric acid should not affect the configuration of the chiral center.
Table 3: Assessment of Configurational Stability of (R)-1-(Phenylthio)propan-2-amine Hydrochloride under Various Conditions
| Condition | Duration (h) | Enantiomeric Excess (ee) after Treatment | Conclusion |
| Reflux in Toluene | 24 | >99% | Stable |
| 1M HCl (aq) at 60°C | 12 | >99% | Stable |
| 1M NaOH (aq) at 60°C | 12 | 98% | Minor racemization may occur |
| Storage at 25°C (solid) | 1 year | >99% | Stable |
Note: The data in this table is hypothetical and based on general chemical principles for the stability of chiral amines.
Mechanistic Studies of Stereoselective Induction
Mechanistic studies aim to elucidate the pathways by which stereoselectivity is achieved in a chemical reaction. For 1-(Phenylthio)propan-2-amine, a key reaction where it could be used as a chiral auxiliary is in the stereoselective addition of nucleophiles to an imine derivative.
For example, the condensation of 1-(Phenylthio)propan-2-amine with a ketone would form a chiral imine. The subsequent addition of a nucleophile, such as a Grignard reagent or an organolithium species, to the C=N double bond would be directed by the existing stereocenter. The phenylthio group and the methyl group of the original amine would create a sterically biased environment, forcing the nucleophile to approach from the less hindered face of the imine.
Iv. Chemical Reactivity and Transformative Potential
Reactivity of the Amine Functionality
The primary amine group is a key locus of reactivity, characterized by the nucleophilic nature of the nitrogen atom's lone pair of electrons.
The primary amine functionality in 1-(Phenylthio)propan-2-amine is a potent nucleophile, capable of engaging in a variety of bond-forming reactions. This reactivity is fundamental to its utility as a building block in organic synthesis. Common reactions involving the amine group include:
Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides. This transformation is typically robust and high-yielding.
Alkylation: The amine can react with alkyl halides, although this can lead to over-alkylation, producing secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. Using a large excess of the amine can favor the formation of the secondary amine. mrcolechemistry.co.uk
Reductive Amination: The amine can be formed via the reductive amination of a corresponding ketone, 1-phenylthio-2-propanone, with an amine source like ammonium acetate (B1210297) and a reducing agent such as sodium cyanoborohydride. youtube.com Conversely, the amine itself can participate in reductive amination reactions with other aldehydes or ketones to form more complex secondary or tertiary amines.
Formation of Schiff Bases: Condensation with aldehydes or ketones under dehydrating conditions yields imines (Schiff bases), which are versatile intermediates for further synthetic transformations.
These nucleophilic transformations allow for the elaboration of the molecule's structure, attaching new functionalities and building more complex molecular architectures.
Recent advances in synthetic methodology have enabled the primary amino group to be utilized as a leaving group in deaminative halogenation reactions. nih.gov This process allows for the direct replacement of the amine functionality with a halogen atom (Cl, Br, I), which is a significant transformation. nih.govnih.gov
These reactions typically proceed via the formation of a highly reactive intermediate, such as a pyridinium (B92312) salt, which is then displaced by a halide nucleophile. nih.gov For instance, employing a pyrylium (B1242799) reagent in the presence of a chloride source can effectively convert a C(sp²)—NH₂ bond into a C(sp²)—Cl bond. nih.gov While developed primarily for aminoheterocycles, similar principles can be applied to aliphatic amines like 1-(Phenylthio)propan-2-amine. Another reported method utilizes an N-anomeric amide as a nitrogen-deletion reagent to achieve deaminative halogenation for both aliphatic and aromatic amines. nih.gov This provides a powerful tool for late-stage functionalization, converting the readily available amine into a versatile halide handle for subsequent cross-coupling reactions.
| Reagent System | Halogen Source | Reaction Type | Substrate Scope | Reference |
|---|---|---|---|---|
| Pyrylium tetrafluoroborate | MgCl₂, CsCl, etc. | Chlorination | Aminoheterocycles | nih.gov |
| N-anomeric amide | Not specified (reagent incorporates halogen) | Bromination, Chlorination, Iodination | Aliphatic and Aromatic Amines | nih.gov |
Reactivity of the Thioether Linkage
The sulfur atom in the phenylthio group is another key reactive center, primarily susceptible to oxidation and capable of mediating cyclization reactions.
The thioether linkage can be selectively oxidized to form the corresponding sulfoxide (B87167) or, under more vigorous conditions, the sulfone. This transformation significantly alters the electronic and steric properties of the molecule. The oxidation is a common and straightforward method for producing sulfoxides, which are valuable synthetic intermediates. rsc.org A variety of oxidizing agents can be employed for this purpose, including hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA). researchgate.net The use of specific catalytic systems, such as polyoxomolybdates, can achieve high efficiency and selectivity for the sulfoxide with near-complete conversion at room temperature. rsc.org This reaction would convert 1-(Phenylthio)propan-2-amine into 1-(Phenylsulfinyl)propan-2-amine, introducing a new chiral center at the sulfur atom.
| Catalyst/Reagent | Oxidant | Key Features | Reference |
|---|---|---|---|
| Organic ligand-modified polyoxomolybdates | Not specified (likely H₂O₂ or O₂) | High efficiency and selectivity at room temperature. | rsc.org |
| None (direct oxidation) | Hydrogen Peroxide (H₂O₂) or mCPBA | Common, straightforward laboratory methods. | researchgate.net |
The thioether group can participate in electrophilic cyclization reactions to form new heterocyclic rings, most notably benzo[b]thiophenes. nih.gov While the direct cyclization of 1-(Phenylthio)propan-2-amine would require prior modification (e.g., introduction of an alkynyl group on the phenyl ring), the principle highlights the synthetic potential of the sulfur atom. In such reactions, an electrophile activates the sulfur, which then acts as an internal electrophile to trigger cyclization onto a suitably positioned nucleophilic moiety on the aromatic ring. nih.gov For example, the cyclization of 2-alkynylthioanisoles can be mediated by electrophilic sulfur reagents like dimethyl(methylthio)sulfonium (B1224233) tetrafluoroborate. nih.gov Furthermore, elemental sulfur itself can mediate cyclization reactions, for instance, in the synthesis of benzoxazoles and benzothiazoles from 2-aminophenols/thiophenols. researchgate.netresearchgate.net This reactivity suggests that derivatives of 1-(Phenylthio)propan-2-amine could serve as precursors to complex heterocyclic systems.
Reactivity of the Propan-2-amine Backbone
The propan-2-amine backbone provides the structural framework of the molecule and influences the reactivity of the attached functional groups. The backbone itself is generally less reactive than the amine or thioether functionalities under ionic conditions. Its key features are the stereocenter at the second carbon (C2) and the methyl group alpha to the amine.
The 1-phenylpropan-2-amine scaffold is a primary amine where a hydrogen on one of the methyl groups of isopropylamine (B41738) is replaced by a phenyl group. ebi.ac.ukebi.ac.uk In the case of the subject compound, a phenylthio group is attached to the phenyl ring. The presence of the chiral center at C2 means that the compound exists as a pair of enantiomers ((R) and (S)). Reactions occurring at the amine or thioether can be influenced by the stereochemistry of this center, potentially leading to diastereomeric products if a new stereocenter is formed, such as during thioether oxidation.
Functional Group Interconversions on the Carbon Chain
The molecular architecture of 1-(Phenylthio)propan-2-amine hydrochloride features two primary reactive sites: the primary amine and the thioether linkage. These functional groups are amenable to a range of chemical transformations, allowing for the synthesis of diverse derivatives.
A fundamental reaction is the acylation of the primary amine. youtube.com This transformation is typically achieved using acyl halides or carboxylic anhydrides, often in the presence of a base like pyridine, to yield the corresponding amide. youtube.comtandfonline.comyoutube.com For example, reacting 1-(Phenylthio)propan-2-amine with an acyl chloride results in the formation of an N-alkalamide. youtube.com This conversion can serve to protect the amine functionality during subsequent synthetic steps or to introduce new molecular features. tandfonline.com
The thioether group is susceptible to oxidation. Treatment with common oxidizing agents can convert the sulfide (B99878) into a sulfoxide and further to a sulfone. These functional group interconversions alter the electronic and steric characteristics of the molecule, which can be leveraged to modify its properties.
Furthermore, the primary amine can undergo alkylation. While various methods exist, these transformations introduce alkyl or aryl groups onto the nitrogen atom, yielding secondary or tertiary amines and expanding the chemical space accessible from the parent compound. organic-chemistry.org
Coordination Chemistry and Ligand Properties
1-(Phenylthio)propan-2-amine is capable of acting as a ligand, binding to metal ions to form coordination complexes. wikipedia.orgpurdue.edu It functions as a bidentate ligand, meaning it attaches to a central metal ion through two donor atoms. nih.gov In this case, the donor atoms are the "hard" nitrogen of the amine group and the "soft" sulfur of the thioether group. utexas.edu This N,S-chelation forms a stable five-membered ring with the metal center. wikipedia.org
The stability and properties of the resulting metal complex are influenced by several factors. The chelate effect, where a multi-point binding ligand forms a more stable complex than multiple single-point binding ligands, is significant. Additionally, the electronic properties of the ligand, which can be tuned by modifying the phenyl ring, affect the reactivity of the metal center. researchgate.netlibretexts.org Thioethers are known to be effective σ-donating groups that stabilize transition metals, particularly in lower oxidation states. researchgate.net
Complexation with Transition Metals and Their Catalytic Activities
The N,S-donor set of 1-(phenylthio)propan-2-amine and related β-aminosulfide ligands makes them suitable for complexation with a variety of transition metals, including rhodium (Rh), palladium (Pd), and platinum (Pt). nih.govbohrium.com These complexes are of significant interest for their applications in homogeneous catalysis. bohrium.compvpcollegepatoda.org
Palladium complexes bearing N,S-ligands have demonstrated catalytic activity in C-C cross-coupling reactions, such as the Heck and Suzuki reactions. acs.orgmdpi.commdpi.comrsc.org The ligand's structure influences the efficiency of the catalytic process. For instance, in some Heck coupling reactions, palladium complexes with chelating ligands have shown good catalytic performance. rsc.org
Rhodium complexes with chiral thioether-containing ligands have been successfully employed as catalysts in asymmetric reactions, including hydrogenations. bohrium.comresearchgate.net The hemilabile nature of the thioether bond—its ability to reversibly bind and unbind from the metal center—can be crucial for catalytic turnover. researchgate.netnih.gov This property, combined with the ligand's structural features, can modulate the electronic density at the metal, facilitating catalytic transformations. nih.gov
Below is a table summarizing catalytic activities observed with transition metal complexes featuring analogous N,S-ligand systems.
| Metal | Ligand Type | Reaction Type |
| Palladium(II) | N,S-Bidentate | Heck Coupling |
| Palladium(II) | N,S-Bidentate | Suzuki Coupling |
| Rhodium(I) | Chiral Thioether | Asymmetric Hydrogenation |
| Rhodium(I) | Thioether-functionalized | [2+2+2] Cycloaddition |
This table is illustrative of reactions catalyzed by the general class of N,S-bidentate thioether amine ligands.
Impact of Ligand Structure on Coordination Geometry and Stereoselectivity
The three-dimensional arrangement of ligands around a central metal atom, known as the coordination geometry, is a critical factor in catalysis and is heavily influenced by the ligand's structure. numberanalytics.comlibretexts.org For 1-(phenylthio)propan-2-amine, its inherent chirality and steric profile are key determinants of the geometry of its metal complexes and, consequently, their stereoselectivity in asymmetric catalysis. nih.govresearchgate.net
The most common coordination geometries include octahedral, tetrahedral, and square planar. numberanalytics.comncert.nic.in The specific geometry adopted by a complex depends on the metal's coordination number and electronic configuration, as well as the steric and electronic properties of the ligands. libretexts.org The use of chiral ligands is fundamental to asymmetric catalysis, as the ligand creates a chiral environment around the metal, enabling the preferential formation of one enantiomeric product over the other. researchgate.netresearchgate.netrsc.org
For ligands like 1-(phenylthio)propan-2-amine, the presence of a stereocenter on the backbone is crucial. nih.gov This chirality can direct the stereochemical outcome of a reaction. researchgate.net Furthermore, the steric bulk of the ligand can influence coordination geometry and catalytic activity. libretexts.orgresearchgate.net For instance, sterically demanding ligands can favor lower coordination numbers or enforce a specific geometry that may enhance selectivity. libretexts.org While C2-symmetric ligands have historically dominated the field, non-symmetrical ligands have proven highly effective, in some cases outperforming their symmetric counterparts in providing high stereocontrol. nih.govrsc.org The interplay between the ligand's electronic properties and steric factors ultimately dictates the coordination environment and the catalytic efficacy of the resulting complex. nih.gov
V. Advanced Structural Characterization Methods
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique relies on the diffraction of X-rays by the electron clouds of the atoms in a crystal lattice. The resulting diffraction pattern is then mathematically analyzed to generate a model of the crystal structure, providing precise information on bond lengths, bond angles, and torsion angles.
For "1-(Phenylthio)propan-2-amine hydrochloride," obtaining a single crystal of suitable quality would be the first and most critical step. If successful, X-ray diffraction analysis would yield a detailed solid-state structure.
"this compound" possesses a chiral center at the second carbon of the propane (B168953) chain. This gives rise to two enantiomers, (R)- and (S)-1-(phenylthio)propan-2-amine hydrochloride. X-ray crystallography can be used to determine the absolute configuration of a chiral molecule. This is typically achieved through the use of anomalous dispersion, where the X-ray wavelength is close to the absorption edge of a heavy atom in the structure. However, for a light-atom molecule like the subject compound, the effect is weak. In such cases, co-crystallization with a chiral reference molecule of known absolute configuration can be employed.
In the solid state, molecules of "this compound" would be held together by a network of intermolecular forces. The primary interactions would be the hydrogen bonds formed between the ammonium (B1175870) group (-NH3+) and the chloride anion (Cl-). These N-H···Cl hydrogen bonds are a common feature in the crystal structures of amine hydrochlorides.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |
| Hydrogen Bond | N-H (Ammonium) | Cl (Chloride) | 2.9 - 3.3 | Primary interaction defining the crystal lattice |
| van der Waals Forces | Phenyl rings, alkyl chains | Phenyl rings, alkyl chains | Variable | Contribute to overall crystal packing and stability |
This table represents the expected types of intermolecular interactions for this compound based on general chemical principles.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Solution-State Structure
While X-ray crystallography provides a static picture of the solid-state structure, NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. For "this compound," advanced NMR techniques would be essential for confirming its constitution and stereochemistry in a dissolved state.
Two-dimensional (2D) NMR experiments provide correlation data between different nuclei in a molecule, offering a more detailed picture than one-dimensional (1D) spectra.
COSY (Correlation Spectroscopy): A homonuclear 2D NMR technique that shows correlations between protons that are coupled to each other, typically through two or three bonds. For "this compound," a COSY spectrum would reveal the connectivity of the protons in the propan-2-amine moiety and the protons on the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear 2D NMR technique that shows correlations between protons and the carbons to which they are directly attached. This experiment is invaluable for assigning the carbon signals in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying quaternary carbons and for piecing together different molecular fragments.
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment shows correlations between protons that are close to each other in space, regardless of whether they are bonded. This is especially useful for determining stereochemistry and conformation.
If 2D NMR spectra were available for "this compound," the following table illustrates the type of data that would be generated to confirm the structure.
| Proton Signal | Expected COSY Correlations | Expected HSQC Correlation (Carbon) | Expected HMBC Correlations (Carbons) |
| Phenyl-H | Other Phenyl-H | C(phenyl) | C(phenyl), C(methylene) |
| Methylene-H (CH₂) | Methine-H | C(methylene) | C(phenyl), C(methine), C(methyl) |
| Methine-H (CH) | Methylene-H, Methyl-H, Amine-H | C(methine) | C(methylene), C(methyl) |
| Methyl-H (CH₃) | Methine-H | C(methyl) | C(methine), C(methylene) |
| Amine-H (NH₃⁺) | Methine-H | - | C(methine) |
This table is a hypothetical representation of the expected 2D NMR correlations for this compound based on its known chemical structure.
Vi. Theoretical and Computational Investigations
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. A DFT analysis of 1-(Phenylthio)propan-2-amine hydrochloride would involve calculating the electron density to determine the ground-state energy and, from this, a host of other molecular properties.
The investigation would typically employ a functional, such as B3LYP, and a basis set, for instance, 6-311++G(d,p), to obtain an optimized molecular geometry. From this, one can derive key electronic properties. For instance, the distribution of electron density would reveal the electron-rich and electron-deficient regions of the molecule, highlighting the nucleophilic (amine and sulfur) and electrophilic (aromatic ring) sites. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.
In studies of similar molecules, such as aminothiophenols, DFT has been used to understand their electronic behavior and reactivity. nih.gov A hypothetical DFT study on this compound would likely reveal the localization of the HOMO primarily on the phenylthio moiety, specifically the sulfur atom and the aromatic ring, due to the presence of lone pairs and pi-electrons. The LUMO would likely be distributed over the aromatic ring.
Table 1: Hypothetical DFT-Calculated Electronic Properties of 1-(Phenylthio)propan-2-amine (Note: This table is illustrative and based on expected values for similar compounds, not on published experimental or computational data for the specific molecule.)
| Property | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available to participate in reactions. |
| LUMO Energy | -0.8 eV | Represents the energy of the lowest energy orbital available to accept electrons. |
| HOMO-LUMO Gap | 5.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule, influencing its interactions. |
Molecular Dynamics Simulations for Conformational Analysis
While DFT provides insights into the static electronic structure, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations can explore its conformational landscape, revealing the most stable arrangements of its atoms and the energy barriers between different conformations.
An MD simulation would model the molecule within a simulated environment, often a solvent box of water molecules, to mimic physiological or solution-phase conditions. By solving Newton's equations of motion for each atom over a series of small time steps, a trajectory of the molecule's movements is generated. Analysis of this trajectory can identify the most frequently adopted conformations, the dihedral angles of the rotatable bonds, and intramolecular interactions, such as hydrogen bonds. For instance, the simulation could elucidate the preferred orientations of the phenyl group relative to the propanamine side chain. Studies on similar flexible amine derivatives have successfully used MD to understand their structural dynamics. nih.gov
Elucidation of Quantum Chemical Parameters and Reactivity Descriptors
From the fundamental electronic properties calculated by DFT, a range of quantum chemical parameters and reactivity descriptors can be derived. These descriptors provide a more quantitative and intuitive understanding of a molecule's reactivity.
Key reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The tendency of the molecule to attract electrons, calculated as (I+A)/2.
Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I-A)/2. A harder molecule has a larger HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness (1/η), indicating a higher propensity for chemical reactions.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it is saturated with electrons, calculated as χ2/(2η).
These parameters are invaluable for predicting how this compound will interact with other chemical species. For example, a high electrophilicity index would suggest that the molecule is a good electrophile. The calculation of these parameters is a standard procedure in computational studies of organic molecules. researchgate.netresearchgate.net
Table 2: Illustrative Quantum Chemical Reactivity Descriptors for 1-(Phenylthio)propan-2-amine (Note: These values are for illustrative purposes and are derived from the hypothetical DFT data in Table 1.)
| Descriptor | Formula | Hypothetical Value |
| Ionization Potential (I) | -EHOMO | 6.5 eV |
| Electron Affinity (A) | -ELUMO | 0.8 eV |
| Electronegativity (χ) | (I+A)/2 | 3.65 eV |
| Chemical Hardness (η) | (I-A)/2 | 2.85 eV |
| Chemical Softness (S) | 1/η | 0.35 eV-1 |
| Electrophilicity Index (ω) | χ2/(2η) | 2.34 eV |
Prediction of Spectroscopic Signatures
Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. For this compound, theoretical calculations can predict its vibrational (Infrared and Raman) and nuclear magnetic resonance (NMR) spectra.
Vibrational Spectroscopy: By calculating the second derivatives of the energy with respect to atomic displacements, one can determine the vibrational frequencies and intensities. These calculated spectra can be compared with experimental data to aid in the assignment of spectral bands to specific molecular motions, such as C-H stretches, N-H bends, and C-S stretches.
NMR Spectroscopy: The chemical shifts of 1H and 13C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predictions are highly valuable for confirming the structure of the molecule and for assigning the peaks in experimental NMR spectra. nih.gov
A computational study would provide a detailed table of predicted vibrational frequencies and NMR chemical shifts for each atom in this compound, which would be an invaluable resource for its experimental characterization.
Computational Analysis of Reaction Mechanisms and Transition States
Theoretical methods can be used to explore the potential chemical reactions of this compound. By mapping the potential energy surface of a reaction, chemists can identify the transition states, which are the high-energy structures that connect reactants to products.
For example, one could investigate the mechanism of N-alkylation or acylation at the amine group. The calculations would involve locating the structure of the transition state and calculating its energy. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. Such studies provide a detailed, step-by-step picture of how the reaction proceeds at a molecular level. While no specific reaction mechanism studies for this compound are available, the methodologies have been extensively applied to other amine and thioether compounds to understand their reactivity. rsc.org
Vii. Applications in Advanced Organic and Catalytic Synthesis
Chiral Building Block in Asymmetric Synthesis
The primary application of 1-(Phenylthio)propan-2-amine hydrochloride in organic synthesis is as a chiral building block. Chiral building blocks are optically pure compounds used as starting materials to introduce a specific stereocenter into a target molecule, a crucial process in the synthesis of pharmaceuticals and other biologically active compounds where a specific enantiomer is often responsible for the desired effect. enamine.netresearchgate.net
The value of 1-(Phenylthio)propan-2-amine lies in its readily available chirality at the C-2 position of the propane (B168953) chain. The amine group provides a reactive handle for a wide array of chemical transformations, such as amide bond formation, alkylation, and reductive amination. researchgate.net Chemists can utilize this pre-existing, well-defined stereocenter to build more complex molecules without the need for a separate, and often challenging, asymmetric synthesis step to set that specific center. For example, the amine can be acylated with various carboxylic acids or their derivatives to form chiral amides, effectively transferring the stereochemical information from the building block to the newly synthesized, larger molecule. tandfonline.com This approach is fundamental in drug discovery and development, where the construction of enantiomerically pure compounds is paramount. enamine.net
Precursor for Complex Molecular Architectures
Building upon its role as a chiral synthon, 1-(Phenylthio)propan-2-amine serves as a precursor for constructing intricate and high-value molecular architectures. Its structure is readily incorporated into larger frameworks, providing both stereochemical control and a versatile phenylthio group that can be further functionalized.
A notable example is its use in the synthesis of novel amino acid derivatives with potent fungicidal activity. tandfonline.com In a 2021 study, researchers synthesized a series of fifteen new amino acid derivatives by coupling various substituted 1-(phenylthio)propan-2-amine moieties with natural and non-natural amino acids like L-valine. tandfonline.com This work demonstrates how the core structure of 1-(phenylthio)propan-2-amine can be elaborated into more complex structures. The resulting compounds, such as isopropyl ((2S)-1-((1-((4-(ethynyloxy)phenyl)thio)propan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate, are significantly more complex than the starting amine and exhibit high efficacy against the plant pathogen Phytophthora capsici. tandfonline.com This highlights the compound's role as a foundational element for generating diverse and biologically active molecules.
| Precursor Application | Resulting Complex Architecture | Field of Application |
| Amide coupling with L-valine derivatives | Isopropyl ((2S)-1-((1-(phenylthio)propan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate derivatives | Agrochemicals (Fungicides) tandfonline.com |
| Amide coupling with L-isoleucine derivatives | Isopropyl ((2S,3S)-1-((1-(phenylthio)propan-2-yl)amino)-3-methyl-1-oxopentan-2-yl)carbamate derivatives | Agrochemicals (Fungicides) tandfonline.com |
Development of Chiral Catalysts and Ligands
The development of new chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. acs.org 1-(Phenylthio)propan-2-amine possesses structural features that make it an attractive candidate for modification into a chiral ligand. The nitrogen of the amine and the sulfur of the thioether can act as two donor atoms, potentially forming a stable five-membered chelate ring when coordinated to a transition metal center.
Bidentate ligands of this N,S-type are valuable in various metal-catalyzed reactions. By synthesizing derivatives of 1-(Phenylthio)propan-2-amine, it is possible to tune the steric and electronic properties of the resulting ligand to optimize reactivity and enantioselectivity for a specific transformation. nih.govmdpi.com For instance, modification of the amine or the phenyl ring can influence the ligand's coordination geometry and the catalytic activity of the corresponding metal complex. mdpi.com While specific catalysts derived directly from this compound are not extensively documented in the reviewed literature, its structural motif fits the design principles for effective chiral ligands used in asymmetric hydrogenation and other transfer reactions. acs.orgmdpi.com The synthesis of C2-symmetric chiral amides and other derivatives from chiral amines is a well-established strategy for creating new ligands for asymmetric transformations. nih.gov
Scaffold for Structure-Activity Relationship (SAR) Studies of Chemically Modified Derivatives
1-(Phenylthio)propan-2-amine serves as an excellent molecular scaffold for conducting structure-activity relationship (SAR) studies. In SAR, chemists systematically modify different parts of a lead compound's structure to understand how these changes affect its biological activity, guiding the design of more potent and selective agents. nih.govnih.govnih.gov
This application is well-documented in the development of novel fungicides. tandfonline.com Researchers used the 1-(phenylthio)propan-2-amine core and created a library of derivatives by introducing various substituents onto the phenyl ring. These new compounds were then tested for their activity against Phytophthora capsici. tandfonline.comresearchgate.net
The study revealed key insights:
Substitution on the Phenyl Ring: Introducing electron-withdrawing or other functional groups at the para-position of the phenyl ring significantly impacted fungicidal activity.
High Potency Derivatives: A derivative with a 4-ethynyloxy group on the phenyl ring (compound 5h ) showed exceptionally high activity, with an EC₅₀ value of 0.15 μg/mL, which was superior to the positive control. tandfonline.com Another derivative with a 4-fluorophenyl group also demonstrated remarkable activity. tandfonline.com
Amino Acid Moiety: The nature of the amino acid coupled to the amine also influenced the activity, demonstrating the importance of the entire molecular structure. tandfonline.com
These SAR studies are crucial for optimizing lead compounds in drug and agrochemical discovery, and the 1-(phenylthio)propan-2-amine framework provides a robust and modifiable platform for such investigations. tandfonline.com
Fungicidal Activity of 1-(Phenylthio)propan-2-amine Derivatives
Role in Mechanistic Investigations of Novel Organic Reactions
The distinct functional groups of this compound make it a useful tool for investigating the mechanisms of novel organic reactions. Although specific studies employing this exact molecule for mechanistic elucidation were not prominent in the searched literature, its structure allows for several investigative approaches.
Stereochemical Probe: As a chiral molecule, it can be used to probe the stereochemistry of a reaction. If the compound participates in a reaction, the stereochemical outcome of the product (e.g., retention, inversion, or racemization at the chiral center) can provide crucial information about the reaction mechanism, such as whether an Sₙ1 or Sₙ2 pathway is operative at the stereocenter.
Functional Group Interplay: The presence of both a soft nucleophile (sulfur) and a hard nucleophile (nitrogen) allows for studies of chemoselectivity in reactions with ambident electrophiles. The outcome of such a reaction can illuminate the electronic nature and transition state geometry of the reaction.
Isotopic Labeling: The compound can be synthesized with isotopic labels (e.g., ¹³C, ¹⁵N, or ²H) at specific positions. By tracking the position of the label in the reaction products using techniques like NMR or mass spectrometry, chemists can map the bond-forming and bond-breaking steps of a complex transformation, providing definitive evidence for a proposed reaction pathway.
By serving as a model substrate with multiple reactive sites and a stereogenic center, this compound holds potential as a valuable molecule for elucidating the intricate details of new and existing organic reactions.
Viii. Academic Research on Biological Activities of Derived Structures
Studies on Antimicrobial Properties of Amino Acid Conjugates
The conjugation of amino acids to the 1-(Phenylthio)propan-2-amine structure has been a key area of research, particularly in the search for novel antimicrobial agents. nih.gov This approach leverages the biocompatibility and diverse functionalities of amino acids to potentially enhance the biological activity of the parent compound.
Significant research has been conducted on the fungicidal effects of amino acid conjugates of 1-(Phenylthio)propan-2-amine against the destructive phytopathogen Phytophthora capsici. tandfonline.comtandfonline.comresearchgate.net This oomycete is responsible for pepper blight, a major agricultural disease. researchgate.net
In one study, fifteen novel amino acid derivatives were synthesized using L-valine and two non-natural amino acids. tandfonline.com The majority of these compounds demonstrated excellent fungicidal activity against P. capsici at a concentration of 50 μg/mL. tandfonline.com Several of these derivatives exhibited exceptionally high potency, with EC₅₀ values indicating greater efficacy than the positive control, dimethomorph. tandfonline.com
Notably, the following compounds demonstrated remarkable activity against Phytophthora capsici:
isopropyl ((2S)-1-((1-((4-fluorophenyl)thio)propan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate 5c (EC₅₀ = 0.43 μg/mL). tandfonline.comresearchgate.netablesci.com
isopropyl ((2S)-1-((1-((3,4-dimethoxyphenyl)thio)propan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate 5g (EC₅₀ = 0.49 μg/mL). tandfonline.comresearchgate.netablesci.com
isopropyl ((2S)-1-((1-((4-(ethynyloxy)phenyl)thio)propan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate 5h (EC₅₀ = 0.15 μg/mL). tandfonline.comresearchgate.netablesci.com
isopropyl ((2S,3S)-1-((1-((4-(ethynyloxy)phenyl)thio)propan-2-yl)amino)-3-methyl-1-oxopentan-2-yl)carbamate 5o (EC₅₀ = 0.31 μg/mL). tandfonline.comresearchgate.netablesci.com
The study highlighted that the chirality of the molecules influences their fungicidal activity against P. capsici. researchgate.net These findings suggest that amino acid derivatives of 1-(phenylthio)propan-2-amine are promising lead compounds for developing new fungicides. tandfonline.comtandfonline.comresearchgate.net
| Compound ID | Structure | EC₅₀ (μg/mL) against P. capsici |
| 5c | isopropyl ((2S)-1-((1-((4-fluorophenyl)thio)propan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate | 0.43 tandfonline.comresearchgate.netablesci.com |
| 5g | isopropyl ((2S)-1-((1-((3,4-dimethoxyphenyl)thio)propan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate | 0.49 tandfonline.comresearchgate.netablesci.com |
| 5h | isopropyl ((2S)-1-((1-((4-(ethynyloxy)phenyl)thio)propan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate | 0.15 tandfonline.comresearchgate.netablesci.com |
| 5o | isopropyl ((2S,3S)-1-((1-((4-(ethynyloxy)phenyl)thio)propan-2-yl)amino)-3-methyl-1-oxopentan-2-yl)carbamate | 0.31 tandfonline.comresearchgate.netablesci.com |
Investigation of Antioxidant Potential of Related Chemical Entities
While direct studies on the antioxidant properties of 1-(Phenylthio)propan-2-amine hydrochloride are not prevalent, research into structurally related thiophenol analogues provides insight into their potential antioxidant activity. nih.govresearchgate.net Thiophenols, despite being less studied than their phenol (B47542) counterparts, have significant potential as radical scavengers. nih.gov
The antioxidant activity of these compounds is often attributed to two primary mechanisms: direct hydrogen atom transfer (HAT) and single electron transfer (SET). nih.gov Computational studies, such as those using density functional theory (DFT), are instrumental in understanding the mechanisms behind their antioxidant effectiveness. nih.govresearchgate.net The investigation of electronic and thermodynamic parameters helps to comprehend the stability and reactivity of these molecules. nih.gov In a comparative study of phenol and thiophenol analogues, it was observed that while phenols generally showed higher scavenging activity, thiophenol derivatives also exhibited notable performance in DPPH and ABTS assays. nih.gov For instance, in the DPPH assay, phenol and thiophenol analogues displayed roughly equal levels of good scavenging activity. nih.gov
In Vitro Antiproliferative Activity of Structural Analogues
The in vitro antiproliferative activity of various structural analogues of 1-(Phenylthio)propan-2-amine has been explored, revealing potential for anticancer applications. Research has often focused on chalcones and quinoxaline (B1680401) derivatives, which share some structural similarities with the core compound.
Chalcones, or 1,3-diaryl-2-propen-1-ones, are known for their diverse biological activities, including anticancer and antiproliferative effects. nih.gov In one study, a series of β-aryl-β-mercapto ketones, which can be considered structural analogues, were synthesized and evaluated for their cytotoxic effects against the ER-positive MCF-7 human breast cancer cell line. nih.gov All synthesized compounds demonstrated better cytotoxic effects on the MCF-7 cell line than the reference drug, Tamoxifen. nih.gov Specifically, compounds with a tertiary amine basic side chain, similar to that found in Tamoxifen, showed improved cytotoxic effects on breast cancer cells. nih.gov
Another area of investigation involves quinoxaline derivatives. nih.gov These compounds have been evaluated for their antiproliferative activities against various cancer cell lines. nih.gov For example, novel oxiranyl-quinoxaline derivatives have been synthesized and tested against neuroblastoma cell lines, SK-N-SH and IMR-32. nih.gov Several of these compounds exhibited good antiproliferative activity, with some even showing better cytotoxic activity than the reference compound XK-469. nih.gov
The table below summarizes the antiproliferative activity of selected structural analogues.
| Compound Class | Cell Line | Activity |
| β-aryl-β-mercapto ketones | MCF-7 | Higher cytotoxicity than Tamoxifen nih.gov |
| Oxiranyl-quinoxaline derivatives | SK-N-SH, IMR-32 | Good antiproliferative activity (IC₅₀ <30 μM) nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
